

Application Note: High-Performance Chromatographic Separation of Azithromycin and Impurity Azithromycin B

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Compound of Interest

Compound Name: **Azithromycin B**

Cat. No.: **B601238**

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Abstract

This application note details a robust method for the chromatographic separation of the macrolide antibiotic Azithromycin from its closely related impurity, **Azithromycin B**. A comprehensive protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is provided, including system suitability parameters, mobile phase preparation, and sample handling. Quantitative data from various studies are summarized to facilitate method evaluation and implementation. This document is intended to guide researchers and quality control analysts in developing and validating reliable analytical methods for the purity assessment of Azithromycin.

Introduction

Azithromycin is a widely prescribed azalide antibiotic, effective against a broad spectrum of bacterial pathogens.^[1] During its synthesis and storage, several related substances and degradation products can emerge, one of the most significant being **Azithromycin B** (Azaerythromycin A). Regulatory bodies require stringent control and monitoring of such impurities to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering the

necessary selectivity and sensitivity.[1][2][3][4] This note presents a detailed protocol for the successful separation of Azithromycin and **Azithromycin B**.

Chromatographic Method and Data

The separation of Azithromycin and its impurities is typically achieved using reverse-phase chromatography. A C18 stationary phase is commonly employed, though other phases like polymeric C18 are also utilized.[2][5] Due to the basic nature of Azithromycin, mobile phases are often buffered at a high pH (pH 8-11) to ensure symmetrical peak shapes and prevent tailing.[4][5] Detection is most commonly performed using UV spectrophotometry at a low wavelength, typically around 210-215 nm, as Azithromycin lacks a strong chromophore.[2][6][7]

Data Summary

The following table summarizes typical chromatographic parameters and performance data for the separation of Azithromycin and **Azithromycin B** (Azaerythromycin A) based on established methods.

Parameter	Method 1	Method 2	Method 3
Chromatographic Mode	RP-HPLC	RP-HPLC	RP-HPLC
Stationary Phase	Polymeric RP-C18 (USP L67)	C18, 5 µm, 250 x 4.6 mm	XTerra® RP, 5 µm, 250 x 4.6 mm
Mobile Phase	Acetonitrile: 6.7 g/L KH2PO4 (pH 11.0 with KOH) (52:48 v/v) [5]	Methanol: 0.0335M Phosphate Buffer (pH 7.5) (80:20 v/v)[3]	Acetonitrile: 0.1M KH2PO4 (pH 6.5): 0.1M TBAH: Water (25:15:1:59 v/v/v/v)[4]
Flow Rate	1.0 mL/min[5]	1.2 mL/min[3]	1.0 mL/min[4]
Column Temperature	40 °C[5]	Ambient	43 °C[4]
Detection Wavelength	215 nm[5]	210 nm[3]	215 nm[4]
Injection Volume	15 µL[5]	Not Specified	Not Specified
Retention Time (Azithromycin)	~8-10 min (estimated)	8.35 min[3]	~9 min (estimated)
Retention Time (Azithromycin B / Azaerythromycin A)	Relative Retention ~0.68[5]	Not Specified	Not Specified
Resolution (Azithromycin / Azaerythromycin A)	> 2.5[5]	Not Specified	Baseline resolved from other degradation products[4]
Tailing Factor (Azithromycin)	0.9 - 1.5[5]	Not Specified	Not Specified
Linearity (r ²)	Not Specified	0.997[3]	0.997[4]

TBAH: Tetrabutyl ammonium hydroxide

Experimental Protocol

This protocol is a representative RP-HPLC method for the separation and quantification of Azithromycin and the impurity **Azithromycin B** (Azaerythromycin A).

Equipment and Materials

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Data acquisition and processing software.
- Analytical balance.
- pH meter.
- Sonicator.
- Volumetric flasks and pipettes.
- HPLC vials.
- Syringe filters (0.45 μm).
- HPLC grade Acetonitrile.
- HPLC grade Methanol.
- Potassium dihydrogen phosphate (KH₂PO₄).
- Potassium hydroxide (KOH).
- Deionized water (resistivity $\geq 18 \text{ M}\Omega\cdot\text{cm}$).
- Azithromycin Reference Standard (RS).
- **Azithromycin B** (Azaerythromycin A) Reference Standard.

Chromatographic Conditions

- Column: Polymeric Reverse-Phase C18, 5 μm , 4.6 x 150 mm (e.g., Shodex™ Asahipak ODP-50 4D, USP L67).[\[5\]](#)

- Mobile Phase: A filtered and degassed mixture of Acetonitrile and 6.7 g/L KH₂PO₄ in water (52:48 v/v). Adjust the pH of the aqueous portion to 11.0 ± 0.1 with a KOH solution before mixing with acetonitrile.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 40 °C.[5]
- Detector Wavelength: 215 nm.[5]
- Injection Volume: 15 µL.[5]

Preparation of Solutions

a) Mobile Phase Preparation:

- Weigh 6.7 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
- Adjust the pH of this aqueous solution to 11.0 ± 0.1 using a potassium hydroxide solution.
- Mix this buffer with Acetonitrile in a 48:52 (v/v) ratio.
- Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication or another suitable method.

b) Standard Solution Preparation:

- Standard Stock Solution: Accurately weigh about 25 mg of Azithromycin RS and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
- Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve a final concentration suitable for analysis (e.g., 0.5 mg/mL).

c) System Suitability Test (SST) Solution:

- Prepare a solution containing approximately 1 mg/mL of Azithromycin and 1 mg/mL of Azaerythromycin A in the mobile phase.[5] This solution is used to verify the resolution

between the two components.

d) Sample Preparation (for Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specified amount of Azithromycin and transfer it to a suitable volumetric flask.
- Add a volume of mobile phase equivalent to about 70% of the flask's volume.
- Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
- Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, inject the SST and standard solutions to verify the performance of the chromatographic system. The following criteria should be met:

- Resolution: The resolution between the Azaerythromycin A and Azithromycin peaks must be not less than 2.5.[5]
- Tailing Factor: The tailing factor for the Azithromycin peak should be between 0.9 and 1.5.[5]
- Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

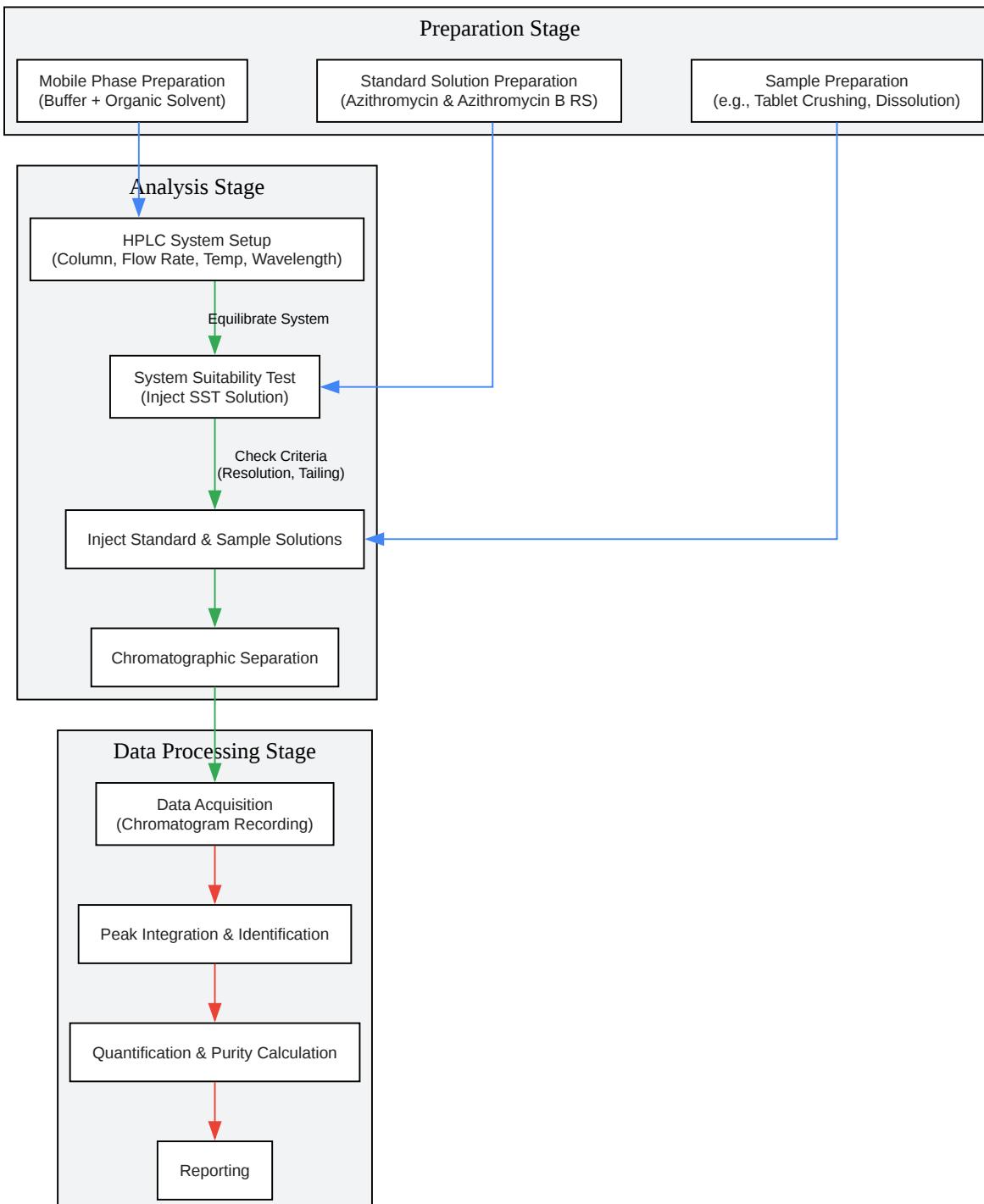
Analysis Procedure

- Inject the prepared standard and sample solutions into the chromatograph.
- Record the chromatograms and integrate the peak areas.
- Identify the peaks for Azithromycin and **Azithromycin B** based on the retention times obtained from the standard injections.

- Calculate the amount of Azithromycin and the percentage of **Azithromycin B** in the sample.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the chromatographic analysis of Azithromycin.



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Chromatographic Analysis Workflow

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of Azithromycin and its critical impurity, **Azithromycin B**. Adherence to the detailed protocol and system suitability criteria is essential for achieving accurate and reproducible results, ensuring the quality and compliance of Azithromycin drug products. The versatility of HPLC allows for adaptation of this method to various sample matrices and analytical requirements within the pharmaceutical industry.

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